2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a structurally complex acetamide derivative featuring a thieno[3,4-c]pyrazol core with sulfone (5,5-dioxo) groups. Its molecular framework includes a 4-fluorophenoxy moiety and a 2-methylphenyl substituent attached to the heterocyclic system.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-13-4-2-3-5-18(13)24-20(16-11-29(26,27)12-17(16)23-24)22-19(25)10-28-15-8-6-14(21)7-9-15/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGGDHWFEXHYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.4 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of a fluorophenoxy group and a methylphenyl moiety further enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.4 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Antitumor Activity
Research indicates that compounds with similar structural motifs to This compound exhibit significant antitumor properties. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the growth of triple-negative breast cancer cells by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
In a study involving synthesized thieno derivatives, compounds demonstrated IC50 values ranging from 21.6 μM to 29.3 μM against MDA-MB-231 breast cancer cells . The mechanism of action often involves interference with cellular proliferation and apoptosis pathways.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar derivatives have been evaluated for their ability to inhibit inflammatory mediators in vitro. For example, certain thieno-based compounds have been documented to reduce levels of pro-inflammatory cytokines in cell cultures .
Antimicrobial Activity
Emerging evidence suggests that compounds with thieno and pyrazole components possess antimicrobial properties. Research has demonstrated that these compounds can inhibit bacterial growth by disrupting membrane integrity and inhibiting essential metabolic pathways . Further studies are needed to evaluate the specific antimicrobial spectrum of This compound .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno derivatives and evaluated their cytotoxicity against various cancer cell lines. Among them, a derivative closely related to our compound showed promising results in inhibiting cell proliferation in MDA-MB-231 cells with an IC50 value of 21.6 μM .
Case Study 2: Inhibition of Autotaxin
Another investigation focused on autotaxin inhibition using structurally similar compounds. The study highlighted that certain derivatives could inhibit autotaxin with IC50 values in the nanomolar range, suggesting potential therapeutic applications in conditions like idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Table 2: Functional Group Impact on Application
| Compound | Key Substituents | Application | Rationale |
|---|---|---|---|
| Target Compound | 4-fluorophenoxy, thienopyrazol | Potential pharma | Structural similarity to drug-like molecules |
| Oxadixyl | 2,6-dimethylphenyl, oxazolidinyl | Pesticide | Substituent pattern common in agrochemicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
